molecular formula C22H34O5 B1249547 Actinofuranone A

Actinofuranone A

Cat. No. B1249547
M. Wt: 378.5 g/mol
InChI Key: OQJGVHFFWCZBBJ-QTPMLORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinofuranone A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Discovery and Structure Elucidation

Actinofuranone A, along with Actinofuranone B, was isolated from the culture extract of a marine-derived Streptomyces strain. These new polyketides' structures were elucidated using NMR and other spectroscopic data, and their stereochemistries were determined using NOE data and coupling constants (Cho et al., 2006).

Potential Anti-Inflammatory Effects

A study on Actinofuranones D-I from Streptomyces gramineus revealed their potential anti-inflammatory effects. These compounds were found to inhibit nitric oxide production in macrophage cells and suppress the expression of nitric oxide synthase (iNOS) in LPS-induced cells. They also inhibited the release of pro-inflammatory cytokines IL-6 and TNF-α (Ma et al., 2018).

Diversity and Therapeutic Potential of Endophytic Actinobacteria

Endophytic Actinobacteria, from which Actinofuranones are derived, are explored for their potential to produce novel metabolites. These compounds may have applications in medicine, agriculture, and environmental remediation. The diversity of Actinobacteria in extreme habitats and specific ecological niches is particularly interesting for discovering new therapeutic agents (Singh & Dubey, 2018).

Ecology and Genomics in Natural Product Discovery

The ecological understanding and genomic exploration of Actinobacteria, the producers of Actinofuranones, have been identified as key areas for discovering new natural products. Combining ecological insights with genomic data can unlock new metabolic pathways and lead to the discovery of novel bioactive compounds (van Bergeijk et al., 2020).

Cytotoxic Properties and Cancer Cell Research

Actinofuranone C, a related compound, has shown cytotoxic properties against cancer cell lines. Such research indicates the potential of Actinofuranones in cancer research and therapy (Yang et al., 2019).

properties

Product Name

Actinofuranone A

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

5-[(2R,5E,7E,9R,10R,11E)-2,10-dihydroxy-5,9,11-trimethyltrideca-5,7,11-trienyl]-2-hydroxy-2,4-dimethylfuran-3-one

InChI

InChI=1S/C22H34O5/c1-7-15(3)20(24)16(4)10-8-9-14(2)11-12-18(23)13-19-17(5)21(25)22(6,26)27-19/h7-10,16,18,20,23-24,26H,11-13H2,1-6H3/b10-8+,14-9+,15-7+/t16-,18-,20+,22?/m1/s1

InChI Key

OQJGVHFFWCZBBJ-QTPMLORGSA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C(\C)/CC[C@H](CC1=C(C(=O)C(O1)(C)O)C)O)O

Canonical SMILES

CC=C(C)C(C(C)C=CC=C(C)CCC(CC1=C(C(=O)C(O1)(C)O)C)O)O

synonyms

actinofuranone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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